![molecular formula C19H19N3O3S B2738553 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396765-06-2](/img/structure/B2738553.png)
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including heterocyclization reactions. Researchers have used various substrates to create thiophene derivatives, which are essential for medicinal chemistry and material science .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These reactions play a crucial role in creating thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This makes them valuable in the development of new drugs for treating inflammation-related conditions .
Anticancer Properties
Thiophene derivatives also exhibit anticancer properties . This suggests that they could be used in the development of new cancer treatments .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This means they can be used to protect metals and other materials from corrosion .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them important in the field of electronics .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests they have applications in the development of display and lighting technologies .
Fungicidal Activity
Some thiophene derivatives have shown good fungicidal activities against certain types of fungi . This suggests potential uses in agriculture and other fields where controlling fungal growth is important .
Synthesis of Other Biologically Active Compounds
Thiophene derivatives are used in the preparation of other biologically active compounds . For example, they are used in the synthesis of the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .
Future Directions
properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-22-11-13(17-7-4-10-26-17)21-18(22)8-9-20-19(23)16-12-24-14-5-2-3-6-15(14)25-16/h2-7,10-11,16H,8-9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIUASEUXMCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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